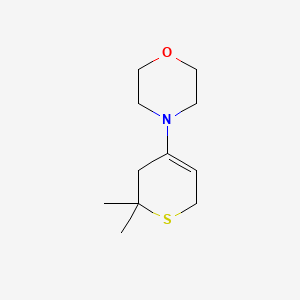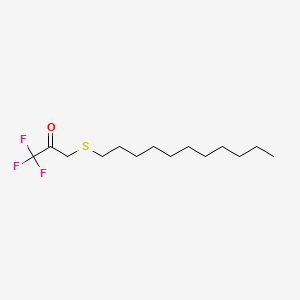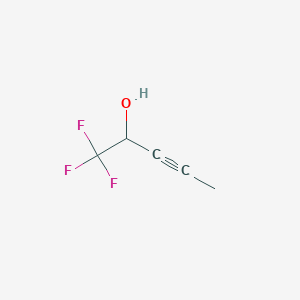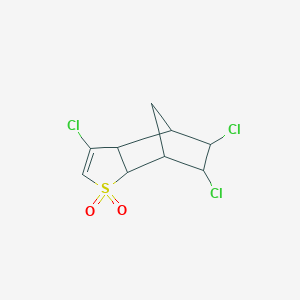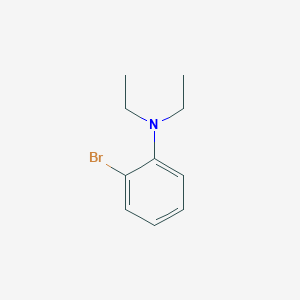![molecular formula C19H42O3Si2 B14351860 Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate CAS No. 93472-39-0](/img/structure/B14351860.png)
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate typically involves the reaction of tridecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trimethylsilyl ester, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as pyridine are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl and carboxyl groups.
Biology: Employed in the derivatization of biological molecules for analysis by gas chromatography and mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of silicone-based materials and as a hydrophobic agent in various formulations
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate involves the interaction of its trimethylsilyl groups with target molecules. These interactions can lead to the formation of stable complexes, protecting sensitive functional groups during chemical reactions. The compound’s large molecular volume and chemical inertness contribute to its effectiveness in these roles .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
- Tris(trimethylsiloxy)silane
Uniqueness
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate is unique due to its specific structure, which includes a long tridecanoate chain. This structure imparts distinct physical and chemical properties, making it particularly useful in applications requiring hydrophobicity and chemical stability .
Propiedades
Número CAS |
93472-39-0 |
|---|---|
Fórmula molecular |
C19H42O3Si2 |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
trimethylsilyl 13-trimethylsilyloxytridecanoate |
InChI |
InChI=1S/C19H42O3Si2/c1-23(2,3)21-18-16-14-12-10-8-7-9-11-13-15-17-19(20)22-24(4,5)6/h7-18H2,1-6H3 |
Clave InChI |
GPUCLBYIUWJHTL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


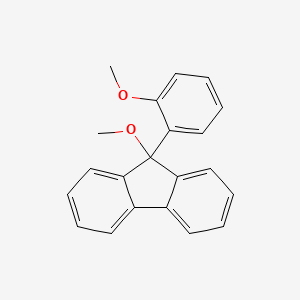
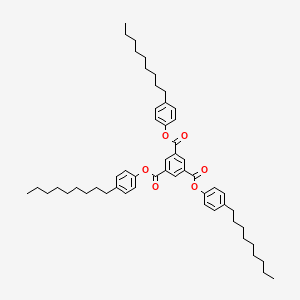
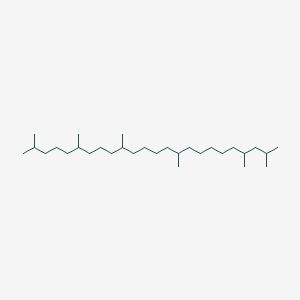
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

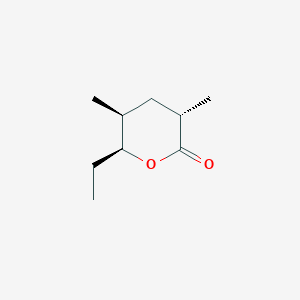
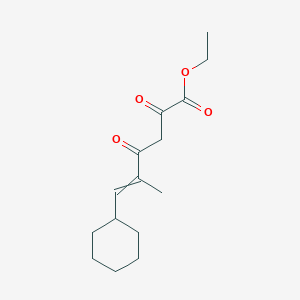
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
